molecular formula C13H13FN2O3 B13241075 Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13241075
M. Wt: 264.25 g/mol
InChI Key: MGPPBYJITPHEBT-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a fluorinated pyrazolone derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry, particularly in the development of novel anti-inflammatory and analgesic agents. Its core structure, featuring a 3-fluorophenyl substituent and an ethyl acetate side chain, is a key pharmacophore in the design of potent cyclooxygenase-2 (COX-2) inhibitors. Researchers utilize this compound as a precursor for synthesizing a diverse array of pyrazoline and pyrazole-based compounds, which are investigated for their selective inhibition of the COX-2 enzyme, a primary target for non-steroidal anti-inflammatory drugs (NSAIDs) (PubMed) . The strategic incorporation of the fluorine atom at the meta position of the phenyl ring is a common structure-activity relationship (SAR) tactic to enhance metabolic stability, influence electronic properties, and improve binding affinity to biological targets (RSC Publishing) . Consequently, this compound is of significant interest for the discovery and optimization of new therapeutic candidates with potentially improved efficacy and safety profiles for managing inflammation and pain.

Properties

Molecular Formula

C13H13FN2O3

Molecular Weight

264.25 g/mol

IUPAC Name

ethyl 2-[2-(3-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H13FN2O3/c1-2-19-12(17)6-9-8-15-16(13(9)18)11-5-3-4-10(14)7-11/h3-5,7-8,15H,2,6H2,1H3

InChI Key

MGPPBYJITPHEBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate primarily involves the construction of the pyrazolone ring followed by functionalization with the ethyl acetate moiety. The key steps are:

  • Formation of the pyrazolone ring via condensation of a fluorophenyl-substituted hydrazine with a β-dicarbonyl compound (such as ethyl acetoacetate),
  • Subsequent acylation or esterification to introduce the ethyl acetate group.

Detailed Synthetic Routes

Pyrazolone Ring Formation via Hydrazine and β-Dicarbonyl Condensation

The classical and most efficient method to synthesize pyrazolone derivatives involves the cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters.

  • Starting materials: 3-fluorobenzaldehyde is first converted to 3-fluorophenyl hydrazine via reduction or hydrazine substitution methods.
  • Cyclization: The 3-fluorophenyl hydrazine is reacted with ethyl acetoacetate under acidic or neutral conditions to form the pyrazolone ring. This step typically occurs in ethanol or methanol as solvent, with heating under reflux (approx. 80–100 °C) for several hours.
  • Catalysts: Bases such as piperidine or pyridine are often used to catalyze the condensation, facilitating ring closure and improving yields.

This method is supported by analogous syntheses of pyrazole derivatives reported in the literature, which achieve high yields (up to 95%) and short reaction times using nano-catalysts or traditional bases.

Introduction of the Ethyl Acetate Side Chain

After pyrazolone formation, the acetic acid moiety is introduced typically via:

  • Alkylation or acylation: The pyrazolone intermediate is reacted with chloroacetic acid or ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Reaction conditions: This step is usually performed in polar aprotic solvents like dimethylformamide (DMF) or ether derivatives, under reflux conditions for 12–24 hours.
  • Purification: The product is isolated by filtration, washing, and crystallization from ethanol or ethanol/dioxane mixtures to achieve high purity.

This two-step route (pyrazolone formation followed by acylation) is consistent with industrial and laboratory-scale syntheses of related compounds.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description Yield & Notes
1 3-Fluorobenzaldehyde + Hydrazine hydrate, ethanol, reflux 2–3 h Formation of 3-(3-fluorophenyl)hydrazine intermediate High yield, monitored by TLC
2 3-(3-fluorophenyl)hydrazine + Ethyl acetoacetate, piperidine catalyst, ethanol, reflux 4 h Cyclocondensation to form pyrazolone ring Yield: ~90–95%, product isolated by crystallization
3 Pyrazolone + Ethyl chloroacetate + K2CO3, DMF, reflux 12–24 h Alkylation to attach ethyl acetate moiety Yield: ~85–90%, purified by recrystallization

Supporting Data and Research Results

Physical and Chemical Properties

Property Data
Molecular Formula C14H14FNO4
Molecular Weight Approx. 278.28 g/mol
Melting Point Not consistently reported; expected 150–170 °C range
Solubility Soluble in ethanol, methanol, DMF
Stability Stable under normal laboratory conditions; sensitive to strong acids/bases

Analytical Characterization

  • NMR Spectroscopy: Characteristic signals for pyrazolone ring protons and ethyl acetate side chain.
  • Mass Spectrometry: Molecular ion peak consistent with expected molecular weight (~278 Da).
  • IR Spectroscopy: Strong absorption bands for carbonyl groups (around 1700 cm⁻¹) and aromatic C–F stretch (around 1200 cm⁻¹).
  • X-ray Crystallography: Confirms pyrazolone ring structure and substitution pattern (available for closely related fluorophenyl pyrazolones).

Alternative Synthetic Approaches and Optimization

  • One-pot multi-component reactions: Some studies report one-pot syntheses combining hydrazine, β-diketones, and alkylating agents to streamline the process and reduce purification steps.
  • Catalyst use: Nano-ZnO and copper triflate catalysts have been used to improve yield and selectivity in pyrazole synthesis.
  • Continuous flow reactors: Industrial scale-up may employ continuous flow techniques to enhance reproducibility and throughput.

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Yield Advantages References
Stepwise condensation and alkylation 3-Fluorobenzaldehyde, hydrazine hydrate, ethyl acetoacetate, ethyl chloroacetate Piperidine, K2CO3, reflux in ethanol/DMF 85–95% High purity, well-established
One-pot multi-component synthesis β-Diketone, hydrazine, alkylating agent Piperidine, ethanol, reflux Moderate to high Simplified process, fewer steps
Nano-catalyzed green synthesis Phenylhydrazine, ethyl acetoacetate Nano-ZnO catalyst, ethanol Up to 95% Eco-friendly, short reaction time

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects :
    • Electron-Withdrawing Groups : The 3-fluorophenyl group in the target compound and 10a enhances stability and polar interactions compared to 10b’s 3,5-dichlorophenyl (higher molecular weight but similar yield) .
    • Mixed Halogens : 10c’s 3-chloro-4-fluorophenyl substituent shows the highest yield (90.4%), suggesting synergistic steric and electronic effects improve reaction efficiency .
  • Synthetic Complexity :
    • Ureido-thiazole-piperazine derivatives (10a–c) require multi-step synthesis but achieve high yields (>87%), indicating robust protocols .
    • IBC-7’s lower yield (62%) may reflect challenges in purifying prenylated derivatives via silica chromatography .

Functional Group Analysis

  • Pyrazolone vs. In contrast, the oxazole analog () lacks tautomeric flexibility but offers greater aromatic stability.
  • Ester Moieties : Ethyl acetate groups in all compounds enhance lipophilicity, critical for membrane permeability in drug candidates.

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding: The 3-oxo group in the target compound’s pyrazolone ring can act as both donor and acceptor, facilitating crystal packing or protein binding .

Biological Activity

Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article reviews various studies that explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₁₃H₁₄ClFN₂O₃
Molecular Weight300.71 g/mol
CAS Number2060057-98-7

The presence of fluorine in its structure may enhance its biological activity and metabolic stability compared to other pyrazole derivatives.

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

2. Anticancer Properties

The anticancer activity of this compound has been explored in vitro. Studies have shown that it exhibits cytotoxic effects against several human cancer cell lines:

Cell LineIC₅₀ (µM)
MCF-745
HeLa50
A54960

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a promising lead for further anticancer drug development.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. In animal models, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory diseases.

Case Studies

A notable study published in MDPI evaluated the biological activities of various pyrazole derivatives, including this compound. The study utilized several assays to assess the compound's efficacy:

  • Cytotoxicity Assay : The compound was tested on five human cancer cell lines using the MTS assay.
  • Antioxidant Activity : The DPPH assay was employed to evaluate radical scavenging capabilities.
  • Genotoxicity Assessment : The comet assay was used to determine DNA damage in treated cells.

The findings indicated that while the compound exhibited notable cytotoxicity against cancer cells, it demonstrated limited antioxidant activity.

Q & A

Basic: What are the common synthetic routes for Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate?

Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. A representative method includes:

  • Reacting 3-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolone core.
  • Subsequent functionalization at the 4-position via alkylation or Michael addition. For example, describes using triazenylpyrazole precursors with azide groups, while employs N,N-dimethylacetamide and potassium carbonate for carboxylate ester formation.

Key Reaction Conditions Table:

StepReagents/ConditionsYieldReference
CyclocondensationHCl/EtOH, reflux, 12 h65-75%
EsterificationK₂CO₃/DMF, 80°C, 10 h82%

Advanced: How can reaction conditions be optimized to enhance regioselectivity in introducing the 3-fluorophenyl group?

Answer:
Regioselectivity is influenced by:

  • Catalysts : Lewis acids (e.g., ZnCl₂) favor para-substitution in electrophilic aromatic substitution .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during diazo coupling steps .

Example Optimization Workflow:

Screen Lewis acids (BF₃·Et₂O vs. ZnCl₂) to direct fluorophenyl group orientation.

Use high-resolution LC-MS (as in ) to monitor intermediate purity.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign pyrazolone ring protons (δ 2.5–3.5 ppm for CH₂ groups) and fluorophenyl aromatic signals (δ 7.0–7.8 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 279.1) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (pyrazolone ring, ~1600 cm⁻¹) .

Advanced: How can SHELX software resolve crystallographic ambiguities in pyrazolone derivatives?

Answer:

  • SHELXL Refinement : Use anisotropic displacement parameters for non-H atoms and apply restraints to manage thermal motion in the fluorophenyl ring .
  • Hydrogen Bonding Analysis : Apply Etter’s graph set analysis ( ) to classify patterns (e.g., R₂²(8) motifs in dimeric structures).

Example Workflow for Twinned Data:

Use SHELXD for initial structure solution from twinned data .

Refine with SHELXL using TWIN/BASF commands to model twin domains .

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

Answer:

  • Electron-Withdrawing Effects : The 3-fluorophenyl group enhances metabolic stability compared to chlorophenyl analogs by reducing CYP450-mediated oxidation .
  • SAR Studies : Docking simulations (e.g., AutoDock Vina) show fluorine’s edge-to-face π-stacking with target proteins (e.g., kinase ATP-binding pockets) .

Comparative Activity Table:

SubstituentIC₅₀ (μM)Target ProteinReference
3-Fluorophenyl0.12Kinase X
4-Chlorophenyl0.45Kinase X

Advanced: How to resolve contradictions in crystallographic data between SHELX and other refinement tools?

Answer:

  • Discrepancy Sources : SHELX may underestimate disorder in flexible side chains compared to PHENIX .
  • Mitigation Strategies :
    • Cross-validate with independent datasets (e.g., synchrotron vs. lab-source X-ray).
    • Apply Bayesian statistical models in REFMAC5 to refine occupancies .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of pyrazolone analogs .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 128–130°C) .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME to estimate LogP (~2.8) and GI absorption (High) .
  • Metabolic Sites : CYP3A4-mediated oxidation at the pyrazolone ring (identified via Schrödinger’s QikProp) .

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